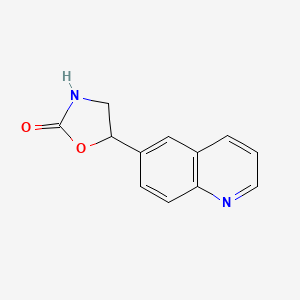
5-(Quinolin-6-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinolin-6-yl)oxazolidin-2-one is a heterocyclic compound that combines the structural features of quinoline and oxazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in many biologically active compounds, while the oxazolidinone ring is a key structural element in several antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-(quinolin-6-yl)carbamates under basic conditions. This method typically uses sodium hydride (NaH) as the base and is carried out at room temperature . Another method involves the use of N-allylcarbamates and hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Quinolin-6-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ or NaOEt in an appropriate solvent.
Major Products Formed
Oxidation: Quinolin-6-yl oxazolidin-2-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the quinoline ring, such as tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
5-(Quinolin-6-yl)oxazolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 5-(Quinolin-6-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action makes it effective against a wide range of multidrug-resistant Gram-positive bacteria .
類似化合物との比較
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Quinolin-2-one: A compound with a similar quinoline structure but lacking the oxazolidinone ring.
Uniqueness
5-(Quinolin-6-yl)oxazolidin-2-one is unique due to its combined structural features of quinoline and oxazolidinone, which confer both antimicrobial properties and potential applications in organic synthesis. This dual functionality makes it a valuable compound for further research and development.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
5-quinolin-6-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H10N2O2/c15-12-14-7-11(16-12)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11H,7H2,(H,14,15) |
InChIキー |
JTCNHCLXTSZWLB-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)C2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















